1-(2,4-dimethoxyphenyl)-3-phenyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea
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Overview
Description
3-(2,4-DIMETHOXYPHENYL)-1-PHENYL-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a triazoloazepine ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-DIMETHOXYPHENYL)-1-PHENYL-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA typically involves multiple steps, starting with the preparation of the triazoloazepine ring. This can be achieved through a series of cyclization reactions involving appropriate precursors. The final step usually involves the coupling of the triazoloazepine intermediate with a urea derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-DIMETHOXYPHENYL)-1-PHENYL-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and the nature of the substituents.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired products.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
3-(2,4-DIMETHOXYPHENYL)-1-PHENYL-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2,4-DIMETHOXYPHENYL)-1-PHENYL-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA involves its interaction with specific molecular targets and pathways. The triazoloazepine ring is believed to play a crucial role in its biological activity, potentially interacting with enzymes or receptors to exert its effects.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: A compound with a similar phenyl structure but different functional groups.
3-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenol: Shares the triazoloazepine ring but differs in other substituents.
Uniqueness
3-(2,4-DIMETHOXYPHENYL)-1-PHENYL-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA is unique due to its combination of the triazoloazepine ring with the dimethoxyphenyl and phenyl groups, which may confer distinct chemical and biological properties not found in similar compounds.
Properties
Molecular Formula |
C23H27N5O3 |
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Molecular Weight |
421.5 g/mol |
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-phenyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea |
InChI |
InChI=1S/C23H27N5O3/c1-30-18-12-13-19(20(15-18)31-2)28(23(29)24-17-9-5-3-6-10-17)16-22-26-25-21-11-7-4-8-14-27(21)22/h3,5-6,9-10,12-13,15H,4,7-8,11,14,16H2,1-2H3,(H,24,29) |
InChI Key |
SFGOCODUVOKZBM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)N(CC2=NN=C3N2CCCCC3)C(=O)NC4=CC=CC=C4)OC |
Origin of Product |
United States |
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